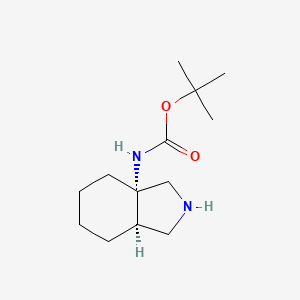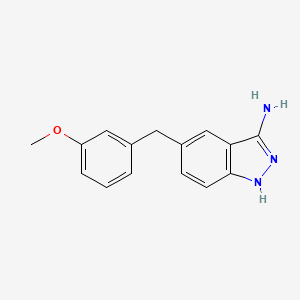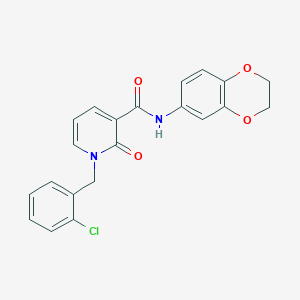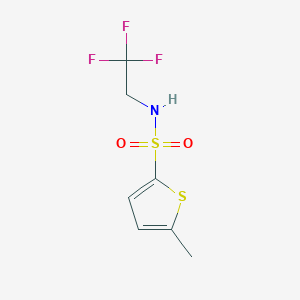![molecular formula C29H36N6O2 B2916725 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-70-7](/img/no-structure.png)
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione, commonly known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized in 2005 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been widely used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.
作用機序
BRL-15572 acts as a selective antagonist of the D3 receptor, which blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the mesolimbic system, which is associated with reward and motivation. By blocking the D3 receptor, BRL-15572 has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In addition to its role as a D3 receptor antagonist, it has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in an increase in extracellular dopamine levels, which may contribute to its anti-addictive effects. BRL-15572 has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.
実験室実験の利点と制限
BRL-15572 has several advantages for laboratory experiments. It is a highly selective antagonist of the D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. It is also readily available and has been extensively characterized in preclinical models. However, there are also some limitations to its use. BRL-15572 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental paradigms.
将来の方向性
There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic effects in neuropsychiatric disorders, such as addiction and schizophrenia. BRL-15572 may also be useful in the development of new drugs that target the D3 receptor. Additionally, further research is needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory disorders.
合成法
The synthesis of BRL-15572 involves several steps, starting from commercially available starting materials. The key intermediate is a piperazine derivative, which is then coupled with a purine scaffold to yield the final product. The synthesis has been optimized to achieve high yields and purity, making BRL-15572 readily available for research purposes.
科学的研究の応用
BRL-15572 has been extensively used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes. The D3 receptor is predominantly expressed in the mesolimbic system of the brain, which is involved in reward and motivation. It has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and depression.
特性
CAS番号 |
851937-70-7 |
|---|---|
製品名 |
8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione |
分子式 |
C29H36N6O2 |
分子量 |
500.647 |
IUPAC名 |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C29H36N6O2/c1-4-5-16-35-24(30-27-26(35)28(36)32(3)29(37)31(27)2)21-33-17-19-34(20-18-33)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,25H,4-5,16-21H2,1-3H3 |
InChIキー |
HJZYGEUTLUWORN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)


![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)
![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)


![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)